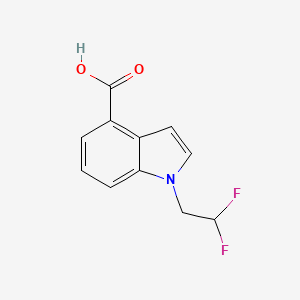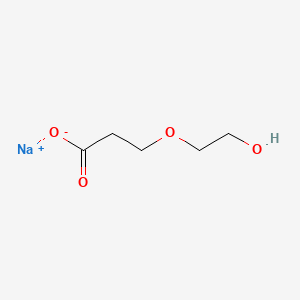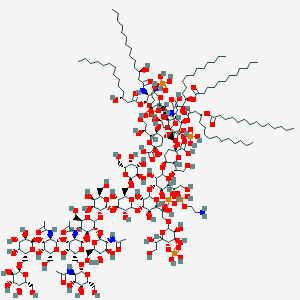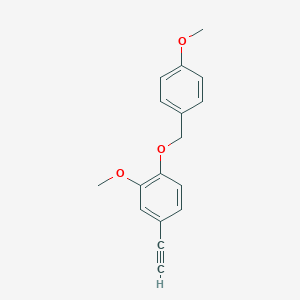
6-Hydroxypyrene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxypyrene-1-carbaldehyde is an aromatic aldehyde derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 1st position on the pyrene ring. It is known for its unique photophysical properties, making it a valuable compound in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyrene-1-carbaldehyde typically involves the ortho-hydroxylation of aromatic aldehydes. One common method includes the use of ortho-lithiated aromatic amino alkoxides, which provides easy access to the desired compound . Another approach involves the reduction of ethyl 3,8-bis(N,N-dimethylsulfamoyl)-6-hydroxypyrene-1-carboxylate using ammonium formate and palladium on carbon as catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxypyrene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: 6-Hydroxypyrene-1-carboxylic acid.
Reduction: 6-Hydroxypyrene-1-methanol.
Substitution: Various ethers and esters depending on the substituents used.
Aplicaciones Científicas De Investigación
6-Hydroxypyrene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of biologically important pyrenofurans and pyrenocoumarins.
Medicine: Its derivatives are investigated for potential therapeutic applications due to their unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 6-Hydroxypyrene-1-carbaldehyde is primarily related to its ability to interact with various molecular targets through π-π stacking interactions. This interaction is facilitated by the pyrene moiety, which can bind to the side walls of carbon nanotubes and other aromatic systems . The aldehyde group can also form covalent bonds with nucleophiles, further enhancing its reactivity.
Comparación Con Compuestos Similares
1-Pyrenecarboxaldehyde: Lacks the hydroxyl group at the 6th position, resulting in different reactivity and photophysical properties.
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: Contains multiple sulfonic acid groups, making it more water-soluble and suitable for different applications.
Uniqueness: 6-Hydroxypyrene-1-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the pyrene ring. This combination imparts distinct reactivity and photophysical properties, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H10O2 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
6-hydroxypyrene-1-carbaldehyde |
InChI |
InChI=1S/C17H10O2/c18-9-12-2-1-10-4-7-14-15(19)8-5-11-3-6-13(12)16(10)17(11)14/h1-9,19H |
Clave InChI |
KIVLIYSJTXCSOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)



![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)




![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
